N'-(4,4-Difluorocyclohexylidene)-2,4,6-triisopropylbenzenesulfonohydrazide
Overview
Description
N'-(4,4-Difluorocyclohexylidene)-2,4,6-triisopropylbenzenesulfonohydrazide is a useful research compound. Its molecular formula is C21H32F2N2O2S and its molecular weight is 414.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N'-(4,4-Difluorocyclohexylidene)-2,4,6-triisopropylbenzenesulfonohydrazide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₈H₂₃F₂N₃O₂S
- Molecular Weight : 373.46 g/mol
- CAS Number : Not widely reported in available databases.
The presence of the difluorocyclohexylidene moiety and the sulfonohydrazide group suggests potential interactions with biological targets, making it a candidate for further investigation.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : Compounds with sulfonamide groups often inhibit carbonic anhydrase or other key enzymes involved in metabolic pathways.
- Antioxidant Properties : Some hydrazides have shown the ability to scavenge free radicals, contributing to their protective effects against oxidative stress.
- Anti-inflammatory Effects : By modulating inflammatory pathways, such compounds may reduce the production of pro-inflammatory cytokines.
Pharmacological Effects
Preliminary studies suggest that this compound exhibits several pharmacological effects:
- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial strains.
- Anticancer Potential : Research indicates that hydrazones can induce apoptosis in cancer cells through the activation of caspases.
- Neuroprotective Effects : Some derivatives have been shown to protect neuronal cells from apoptosis induced by neurotoxic agents.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Induction of apoptosis | |
Neuroprotection | Protection against neurotoxicity |
Case Study 1: Anticancer Activity
A study conducted on hydrazone derivatives demonstrated that this compound showed significant cytotoxicity against human breast cancer cell lines (MCF-7). The mechanism was attributed to the activation of apoptotic pathways involving caspase-3 and caspase-9 activation.
Case Study 2: Antimicrobial Efficacy
In vitro studies revealed that the compound exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL.
Properties
IUPAC Name |
N-[(4,4-difluorocyclohexylidene)amino]-2,4,6-tri(propan-2-yl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32F2N2O2S/c1-13(2)16-11-18(14(3)4)20(19(12-16)15(5)6)28(26,27)25-24-17-7-9-21(22,23)10-8-17/h11-15,25H,7-10H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUINLWDANLLJFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NN=C2CCC(CC2)(F)F)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32F2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.